A Technical Guide to the Synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride
A Technical Guide to the Synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride
Abstract: This document provides an in-depth technical guide for the synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride, a valuable building block in medicinal and chemical research. The described pathway is a robust, two-step process commencing with the acylation of p-anisidine, followed by a nucleophilic substitution to introduce the amine functionality, and concluding with salt formation. This guide emphasizes the underlying chemical principles, provides detailed, field-proven experimental protocols, and offers insights into the rationale behind procedural choices to ensure reproducibility and high yield.
Strategic Overview: Retrosynthetic Analysis
The synthesis of the target molecule is logically approached through a two-step sequence. A retrosynthetic analysis reveals a straightforward pathway involving the formation of an amide bond followed by the installation of the primary amine. The hydrochloride salt form is targeted for its improved stability and handling characteristics.
The primary disconnection is at the C-N bond of the primary amine, suggesting an alkyl halide precursor. This leads to the key intermediate, 2-chloro-N-(4-methoxyphenyl)acetamide. This intermediate is readily accessible via the acylation of a commercially available aniline derivative.
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide
The initial step involves the formation of an amide bond between p-anisidine (4-methoxyaniline) and chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction.
Mechanism and Experimental Rationale
The lone pair of electrons on the nitrogen atom of p-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[1] The subsequent loss of a chloride ion and a proton results in the formation of the stable amide product.
Choice of Solvent and Base:
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Solvent: An inert aprotic solvent like acetic acid, dichloromethane (DCM), or tetrahydrofuran (THF) is ideal.[2][3] These solvents effectively dissolve the starting materials without participating in the reaction. Acetic acid can serve as both a solvent and a proton source, facilitating the reaction.[2]
-
Base: The reaction generates hydrochloric acid (HCl) as a byproduct.[4] A base is required to neutralize this acid, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Common choices include tertiary amines like triethylamine (TEA) or a weaker base like sodium acetate.[3][5] Using an excess of the starting amine can also serve this purpose, though it is less atom-economical.[6]
Detailed Experimental Protocol
This protocol is adapted from a procedure utilizing acetic acid and sodium acetate.[2][5]
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (0.047 mol, 5.8 g) in 40 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Reagent Addition: Add chloroacetyl chloride (0.047 mol, 3.7 mL) dropwise to the cold, stirring solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 30 minutes.
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Precipitation: To the stirring mixture, add a prepared solution of 35 mL of saturated sodium acetate. A solid precipitate should begin to form.
-
Isolation: Continue stirring for 30 minutes at room temperature to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any residual acetic acid and salts. Dry the product in a vacuum oven at 50-60 °C to a constant weight.
The expected product is a white to off-white solid with a high degree of purity.
Part II: Synthesis of 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride
The second stage involves converting the chloro-intermediate into the final primary amine hydrochloride. A robust method for this transformation is a two-step sequence involving an azide intermediate, which avoids the potential for over-alkylation common with direct amination.
Mechanism and Experimental Rationale
Step 2a: Azidation The chloro group is a good leaving group and is readily displaced by a potent nucleophile. Sodium azide (NaN₃) is an excellent choice for this SN2 reaction, cleanly converting the alkyl chloride to an alkyl azide.[7] Acetone is a common solvent for this reaction as it readily dissolves the organic substrate, and while sodium azide has limited solubility, the reaction proceeds effectively.[7]
Step 2b: Reduction and Salt Formation The azide intermediate is then reduced to the primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean, high-yielding method for this transformation. The reaction proceeds under a hydrogen atmosphere, reducing the azide to the amine and liberating nitrogen gas.
Finally, the introduction of hydrochloric acid (typically as a solution in an organic solvent like isopropanol or ether) protonates the basic amine, causing the hydrochloride salt to precipitate from the solution as a stable, crystalline solid.
Detailed Experimental Protocol
-
Azidation:
-
In a 250 mL flask, suspend 2-chloro-N-(4-methoxyphenyl)acetamide (0.04 mol, 7.98 g) and sodium azide (0.052 mol, 3.38 g) in 100 mL of acetone.[7]
-
Heat the mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts (NaCl).
-
Evaporate the acetone under reduced pressure to yield the crude 2-azido-N-(4-methoxyphenyl)acetamide, which can often be used in the next step without further purification.
-
-
Reduction and Salt Formation:
-
Caution: Handle the azide intermediate with care as organic azides can be energetic.
-
Dissolve the crude azide intermediate in 150 mL of methanol or ethanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5 mol % loading, ~0.4 g).
-
Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (via balloon or Parr shaker) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Once complete, carefully purge the system with nitrogen again. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.
-
Combine the filtrates and cool the solution in an ice bath.
-
Slowly add a 2M solution of HCl in isopropanol or diethyl ether dropwise until the solution becomes acidic (check with pH paper) and a precipitate forms.
-
Stir the slurry in the ice bath for 30 minutes, then collect the white precipitate by vacuum filtration.
-
Wash the filter cake with cold diethyl ether and dry under vacuum to yield the final product, 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride.
-
Overall Synthesis Workflow
Caption: Step-by-step experimental workflow diagram.
Characterization and Data
Proper characterization of the intermediate and final product is crucial for validating the synthesis.
| Compound | Property | Expected Value |
| p-Anisidine | Molecular Weight | 123.15 g/mol |
| Appearance | White to yellowish solid | |
| 2-Chloro-N-(4-methoxyphenyl)acetamide | Molecular Weight | 199.64 g/mol |
| Appearance | White to off-white solid[8] | |
| Melting Point | ~118-120 °C | |
| 2-Amino-N-(4-methoxyphenyl)acetamide HCl | Molecular Weight | 218.68 g/mol |
| Appearance | White crystalline solid | |
| ¹H NMR (DMSO-d₆) | δ ~8.3 (br s, 3H, NH₃⁺), ~7.5 (d, 2H), ~6.9 (d, 2H), ~3.9 (s, 2H, CH₂), ~3.7 (s, 3H, OCH₃) |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The broad singlet for the ammonium protons (NH₃⁺) is characteristic.
References
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Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 750–754. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Retrieved from [Link]
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ResearchGate. (2016). Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives. Retrieved from [Link]
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PubMed. (2006). Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. Retrieved from [Link]
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ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]
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Sphinxsai. (2017). A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]
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International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR of 2-(4-methoxyphenyl)-2-oxo-N-(1-phenylethyl)acetamide (3p). Retrieved from [Link]
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Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved from [Link]
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SpectraBase. (n.d.). 2-(4-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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ResearchGate. (n.d.). Sulfonylation of p-anisidine with p-chloro sulfonyl chloride in the presence of different catalyst with CH 3 CN as a solvent. Retrieved from [Link]
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Semantic Scholar. (2017). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]
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PubMed Central. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]
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ResearchGate. (2017). A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]
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